molecular formula C26H21FN2O5S B11570949 ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11570949
M. Wt: 492.5 g/mol
InChI Key: FBTLQQLEHUVPRR-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of chromeno, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The key steps include:

    Formation of the chromeno[2,3-c]pyrrol core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiazole ring: This step often involves the use of thioamide and α-halo ketone under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool in biological studies to understand various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[1-(4-METHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[1-(4-ISOPROPYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[1-(4-ETHYLPHENYL)-7-FLUORO-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the specific arrangement of its functional groups and the presence of the ethylphenyl and fluorochromeno moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H21FN2O5S

Molecular Weight

492.5 g/mol

IUPAC Name

ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H21FN2O5S/c1-4-14-6-8-15(9-7-14)20-19-21(30)17-12-16(27)10-11-18(17)34-22(19)24(31)29(20)26-28-13(3)23(35-26)25(32)33-5-2/h6-12,20H,4-5H2,1-3H3

InChI Key

FBTLQQLEHUVPRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

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